N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Overview
Description
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound that features a variety of functional groups, including chlorophenyl, fluorobenzyl, furylmethyl, and imidazolidinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinyl core: This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the thioxo group: This step might involve the use of sulfurizing agents such as Lawesson’s reagent.
Attachment of the furylmethyl and fluorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions.
Final acylation: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group might yield furylcarboxylic acid, while nucleophilic substitution on the chlorophenyl group might yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: As a precursor for the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor modulation: It might act as an agonist or antagonist at specific receptors.
Pathway interference: The compound could interfere with cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[1-(4-methylbenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide
- N-(4-chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-thienylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide
Uniqueness
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorobenzyl groups might enhance its binding affinity to certain biological targets, while the furylmethyl group could provide additional sites for chemical modification.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S/c24-16-5-9-18(10-6-16)26-21(29)12-20-22(30)28(13-15-3-7-17(25)8-4-15)23(32)27(20)14-19-2-1-11-31-19/h1-11,20H,12-14H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHVMYDIXKIWRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(C(=O)N(C2=S)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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